molecular formula C11H10ClN3S B1217524 4-Amino-2-(benzylthio)-6-chloropyrimidine CAS No. 99983-92-3

4-Amino-2-(benzylthio)-6-chloropyrimidine

Cat. No.: B1217524
CAS No.: 99983-92-3
M. Wt: 251.74 g/mol
InChI Key: LGTXUPUULSWTNA-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is a heterocyclic compound that contains a pyrimidine ring substituted with a benzylsulfanyl group at the 2-position, a chlorine atom at the 6-position, and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Chlorination: The introduction of the chlorine atom at the 6-position can be achieved through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amine group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example:

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-4,6-dichloropyrimidine: Similar structure but with an additional chlorine atom at the 4-position.

    2-Benzylsulfanyl-6-methylpyrimidin-4-ylamine: Similar structure but with a methyl group instead of a chlorine atom at the 6-position.

Uniqueness

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to inhibit both CDKs and HIV-1 reverse transcriptase makes it a valuable compound for medicinal chemistry research .

Biological Activity

4-Amino-2-(benzylthio)-6-chloropyrimidine (chemical formula: C11H10ClN3S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is classified as a pyrimidine derivative and has shown potential in various therapeutic applications, including anti-inflammatory and anti-cancer properties. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anti-Cancer Activity

The compound exhibits notable anti-tumor properties. Studies have revealed that it can induce apoptosis in various cancer cell lines, including triple-negative breast cancer and glioblastoma multiforme. For instance, in a study evaluating its effects on human cancer cells, this compound was found to block cell cycle progression at lower concentrations (20 μM) and induce apoptosis at higher concentrations (30–50 μM) . The compound's mechanism includes upregulating cell cycle inhibitors such as p21 and p27, thereby hindering tumor growth.

Anti-Angiogenic Activity

Additionally, this compound has been investigated for its anti-angiogenic properties. Angiogenesis is a critical process in tumor growth and metastasis. Research indicates that this compound can inhibit angiogenesis by affecting endothelial cell proliferation and migration, which are essential for new blood vessel formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of various kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cellular proliferation and enhanced apoptosis in cancer cells.

Toxicity and Safety

While this compound shows promising biological activities, toxicity studies indicate that it can exhibit adverse effects at high doses. It is essential to conduct thorough toxicity assessments before clinical applications to ensure safety in therapeutic use.

Applications in Scientific Research

The versatility of this compound extends to several fields:

  • Drug Discovery : It serves as a lead compound for developing new anti-cancer and anti-inflammatory drugs.
  • Medicinal Chemistry : The compound's structural characteristics make it an attractive candidate for synthesizing novel derivatives with enhanced biological activities.
  • Chemical Biology : It can be used as a probe to study various biological processes and mechanisms involved in disease progression .

Current Research Trends

Ongoing research focuses on:

  • Combination Therapies : Investigating the efficacy of this compound when used alongside other therapeutic agents.
  • Mechanistic Studies : Understanding the detailed mechanisms underlying its anti-cancer and anti-inflammatory effects.
  • Pharmacokinetics : Exploring the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound to optimize its therapeutic use .

Case Studies

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Anti-inflammatoryReduced cytokine production; inhibited PI3K pathway
Anti-cancerInduced apoptosis in multiple cancer cell lines; upregulated p21/p27
Anti-angiogenicInhibited endothelial cell proliferation; reduced angiogenesis

Properties

IUPAC Name

2-benzylsulfanyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTXUPUULSWTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20244368
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99983-92-3
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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